Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a pyridine-derived compound characterized by a piperazino linker and trifluoromethyl-chloropyridinyl substituents.
Properties
IUPAC Name |
diethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N4O5/c1-3-33-19(31)13-10-14(20(32)34-4-2)18(30)27-16(13)28-5-7-29(8-6-28)17-15(22)9-12(11-26-17)21(23,24)25/h9-11H,3-8H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHUICXAVSYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS: 478030-87-4) is a complex organic molecule with significant potential in pharmacological applications. Its molecular formula is C21H22ClF3N4O5, and it has a molar mass of approximately 502.88 g/mol. This compound exhibits various biological activities that have been explored through multiple studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClF3N4O5 |
| Molar Mass | 502.88 g/mol |
| CAS Number | 478030-87-4 |
| Synonyms | Diethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-oxo-1H-pyridine-3,5-dicarboxylate |
Chemical Structure:
The structure features a piperazine moiety, which is known for its biological activity, particularly in neuropharmacology and as an antitumor agent.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound have shown effectiveness against various pathogens. For instance:
- Staphylococcus aureus and Candida albicans were notably inhibited by similar compounds in disk diffusion assays .
Antitumor Activity
Compounds containing the piperazine structure have been evaluated for their antitumor effects against human cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in various cancer types:
- Cell Lines Tested: KB, DLD, NCI-H661, Hepa, and HepG2/A2.
The structure–activity relationship (SAR) studies revealed that modifications in the piperazine ring significantly influence the potency against tumor cells .
The proposed mechanisms include:
- Topoisomerase Inhibition: Some studies suggest that piperazine derivatives may inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
- Epigenetic Regulation: Emerging research indicates potential roles in modulating histone methylation patterns, which could be beneficial in treating neurodegenerative disorders via epigenetic pathways .
Case Studies
-
Antimicrobial Efficacy Study: A series of trials demonstrated the efficacy of piperazine-based compounds against common pathogens. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.
Compound MIC (µg/mL) Compound A (similar structure) 15.62 (against S. aureus) Compound B 7.81 (against C. albicans) -
Antitumor Activity Evaluation: A comparative study on the cytotoxicity of various piperazine derivatives showed that certain modifications led to enhanced activity against HepG2 cells.
Compound IC50 (µM) Diethyl derivative 10 Etoposide 15
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other pyridine and piperazine derivatives. A notable analog is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which features a tetrahydroimidazopyridine core with cyano, nitrophenyl, and phenethyl substituents. Key differences include:
- Substituent Groups: The target compound uses a trifluoromethyl-chloropyridinyl group and piperazine, whereas the analog employs nitro, cyano, and phenethyl groups.
- Core Structure : The analog’s fused imidazopyridine ring introduces steric constraints absent in the target compound’s simpler dihydropyridine system.
Physicochemical Properties
Spectroscopic and Analytical Data
- NMR Analysis: highlights that structural analogs (e.g., compounds 1 and 7) exhibit conserved chemical environments in most regions except substituent-adjacent protons (e.g., regions A and B in Figure 6 of ). For the target compound, similar NMR shifts would likely occur near the trifluoromethyl and piperazino groups .
- Mass Spectrometry : The analog in was validated via HRMS (ESI), a method applicable to the target compound for confirming molecular ion peaks and fragmentation patterns .
Research Findings and Methodological Insights
- Lumping Strategy : suggests that compounds with analogous structures (e.g., pyridine/piperazine hybrids) can be grouped for studying shared reactivity or environmental behavior. This approach simplifies modeling but may obscure substituent-specific effects .
- Synthetic Challenges : The target compound’s trifluoromethyl group requires specialized fluorination techniques, whereas the analog’s nitrophenyl group () is more straightforward to introduce via electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
